molecular formula C14H18BrNO2 B8148283 rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate

rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate

Cat. No.: B8148283
M. Wt: 312.20 g/mol
InChI Key: ZNDNUFJFHXQWSR-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate: is a synthetic organic compound that features a cyclopropyl ring substituted with a bromophenyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate typically involves the following steps:

    Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group, which can be carried out using bromine or other brominating agents.

    Attachment of the Carbamate Group: The final step involves the reaction of the cyclopropyl bromophenyl intermediate with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of phenylcyclopropylcarbamate.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenol derivatives, while substitution reactions can produce a variety of functionalized cyclopropylcarbamates.

Scientific Research Applications

rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl ring and bromophenyl group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    tert-Butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate: Similar structure but with the bromine atom in a different position, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in the 3-position of the phenyl ring in rel-tert-Butyl ((1R,2S)-2-(3-bromophenyl)cyclopropyl)carbamate can significantly influence its reactivity and interactions with biological targets, making it unique compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(3-bromophenyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-5-4-6-10(15)7-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNUFJFHXQWSR-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.